An In-Depth Technical Guide to N-(Oxan-4-ylmethyl)cyclobutanamine Hydrochloride
An In-Depth Technical Guide to N-(Oxan-4-ylmethyl)cyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride (CAS Number: 2260936-89-6), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details a probable synthetic route via reductive amination, outlines a thorough analytical characterization workflow including predicted spectroscopic data, discusses potential applications based on its structural motifs, and provides essential safety and handling information. The content is structured to offer both theoretical understanding and practical insights for scientists engaged in the design and synthesis of novel chemical entities.
Introduction and Chemical Identity
N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a secondary amine salt. Its structure is characterized by a cyclobutane ring and a tetrahydropyran (oxane) ring linked by a methylene amine bridge.
Table 1: Compound Identification
| Property | Value |
| CAS Number | 2260936-89-6[1] |
| Chemical Name | N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride |
| Synonyms | N-((Tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride |
| Molecular Formula | C₁₀H₂₀ClNO |
| Molecular Weight | 205.72 g/mol |
| Chemical Structure | ![]() |
The strategic combination of the rigid, sp³-rich cyclobutane moiety and the polar, hydrogen-bond accepting tetrahydropyran ring makes this compound an intriguing scaffold for exploring new chemical space in drug discovery. The cyclobutane ring can impart metabolic stability and a defined three-dimensional conformation, while the tetrahydropyran can enhance solubility and provide additional interaction points with biological targets.[2][3]
Synthesis and Purification
The most direct and efficient synthetic route to N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a two-step process involving reductive amination followed by salt formation.
Synthetic Rationale and Pathway
Reductive amination is a cornerstone of amine synthesis, valued for its broad substrate scope and operational simplicity.[4] This method involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the target amine. For the synthesis of N-(Oxan-4-ylmethyl)cyclobutanamine, cyclobutylamine and tetrahydro-2H-pyran-4-carbaldehyde serve as the readily available starting materials.[5][6]
Figure 1. Synthetic pathway for N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride.
Detailed Experimental Protocol
Step 1: Reductive Amination
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) or methanol (0.2-0.5 M).
-
To this solution, add tetrahydro-2H-pyran-4-carbaldehyde (1.05 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the imine in the presence of the aldehyde.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(Oxan-4-ylmethyl)cyclobutanamine as an oil.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude amine from the previous step in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the solid under vacuum to yield N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride.
Purification
For obtaining high-purity material, recrystallization can be performed. A suitable solvent system is typically a polar solvent in which the salt is soluble at elevated temperatures, and a non-polar solvent in which it is insoluble to induce precipitation upon cooling (e.g., isopropanol/diethyl ether).
Analytical Characterization
A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound.
Figure 2. Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following spectral data are predicted based on the known chemical shifts of similar structural fragments and should be confirmed by experimental data.[7][8][9]
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | br s | 2H | NH₂ ⁺ |
| ~3.85 | dd | 2H | O-CH ₂ (axial) |
| ~3.45 | m | 1H | N-CH (cyclobutane) |
| ~3.25 | dt | 2H | O-CH ₂ (equatorial) |
| ~2.90 | d | 2H | N-CH ₂- |
| ~2.10 | m | 2H | CH ₂ (cyclobutane) |
| ~1.95 | m | 2H | CH ₂ (cyclobutane) |
| ~1.65 | m | 1H | CH (oxane) |
| ~1.55 | m | 2H | CH ₂ (cyclobutane) |
| ~1.30 | qd | 2H | CH ₂ (oxane) |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~66.5 | C H₂-O (oxane) |
| ~55.8 | N-C H (cyclobutane) |
| ~50.5 | N-C H₂ |
| ~35.5 | C H (oxane) |
| ~30.8 | C H₂ (oxane) |
| ~28.5 | C H₂ (cyclobutane) |
| ~16.0 | C H₂ (cyclobutane) |
Mass Spectrometry (MS)
LC-MS analysis is employed to confirm the molecular weight of the free base.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected [M+H]⁺: 170.1545 (calculated for C₁₀H₂₀NO⁺).
-
Predicted Fragmentation: Key fragments would likely arise from the cleavage of the C-N bond, and fragmentation of the cyclobutane and tetrahydropyran rings.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound.
Table 4: Representative HPLC Method
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 210 nm or ELSD |
A pure sample should exhibit a single major peak.
Potential Applications and Safety Considerations
Medicinal Chemistry Applications
While no specific biological activity has been reported for N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride, its constituent motifs are prevalent in bioactive molecules.
-
CNS Agents: The lipophilic and rigid nature of the cyclobutane ring, combined with the hydrogen bonding capacity of the amine and oxane ether, suggests potential for interaction with CNS targets.
-
Metabolic Disease Targets: The tetrahydropyran moiety is a key structural feature in several inhibitors of enzymes involved in metabolic pathways.
-
Fragment-Based Drug Discovery: This compound could serve as a starting point or a fragment for elaboration in fragment-based drug discovery campaigns.
Safety and Handling
As a novel chemical, N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a synthetically accessible compound with structural features that warrant its investigation in medicinal chemistry. This guide has provided a robust framework for its synthesis, purification, and characterization, based on established chemical principles. The predicted analytical data serves as a benchmark for experimental verification. Further studies are necessary to explore the biological activity and therapeutic potential of this and related molecules.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]
- 7. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

